3-(3-(Naphthalen-1-yloxy)propyl)-7-(o-tolyl)-1H-indole-2-carboxylic acid
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Overview
Description
3-(3-(Naphthalen-1-yloxy)propyl)-7-(o-tolyl)-1H-indole-2-carboxylic acid is a complex organic compound that features a naphthalene moiety, a propyl linker, and an indole core with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Naphthalen-1-yloxy)propyl)-7-(o-tolyl)-1H-indole-2-carboxylic acid typically involves multiple steps:
Formation of the Naphthalen-1-yloxy Propyl Intermediate: This step involves the reaction of naphthol with a propyl halide under basic conditions to form the naphthalen-1-yloxy propyl intermediate.
Indole Formation: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The naphthalen-1-yloxy propyl intermediate is then coupled with the indole core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Naphthalen-1-yloxy)propyl)-7-(o-tolyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(3-(Naphthalen-1-yloxy)propyl)-7-(o-tolyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-(Naphthalen-1-yloxy)propyl)-7-(o-tolyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Naphthalen-1-yloxy)propyl)-7-(p-tolyl)-1H-indole-2-carboxylic acid
- 3-(3-(Naphthalen-1-yloxy)propyl)-7-(m-tolyl)-1H-indole-2-carboxylic acid
- 3-(3-(Naphthalen-1-yloxy)propyl)-7-(phenyl)-1H-indole-2-carboxylic acid
Uniqueness
3-(3-(Naphthalen-1-yloxy)propyl)-7-(o-tolyl)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may enhance its interaction with certain molecular targets compared to other similar compounds.
Properties
CAS No. |
1073061-43-4 |
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Molecular Formula |
C29H25NO3 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
7-(2-methylphenyl)-3-(3-naphthalen-1-yloxypropyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C29H25NO3/c1-19-9-2-4-12-21(19)23-14-7-15-24-25(28(29(31)32)30-27(23)24)16-8-18-33-26-17-6-11-20-10-3-5-13-22(20)26/h2-7,9-15,17,30H,8,16,18H2,1H3,(H,31,32) |
InChI Key |
YXFMHHXNIYGNKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC3=C2NC(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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